1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile
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Overview
Description
1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile is an organic compound with a unique structure that includes an imidazole ring substituted with a nitrile group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propenyl Group: The propenyl group can be introduced via alkylation reactions using suitable alkylating agents.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(2-propenyl)-1H-imidazole-5-carbonitrile
- 2-Methyl-1-phenylpropene
- 1-Methyl-2-(methylsulfonyl)benzene
Uniqueness
1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitrile group and a propenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
121802-99-1 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-2-(2-methylprop-1-enyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-7(2)4-9-11-6-8(5-10)12(9)3/h4,6H,1-3H3 |
InChI Key |
BXNADKKLRSOKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC=C(N1C)C#N)C |
Origin of Product |
United States |
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